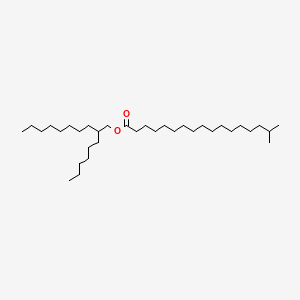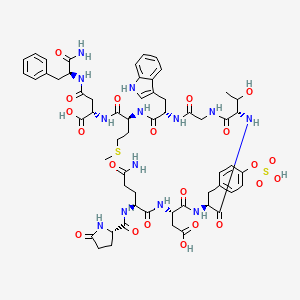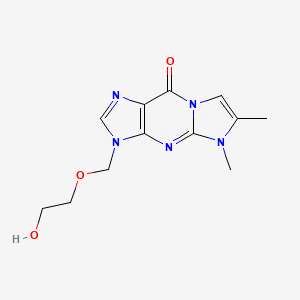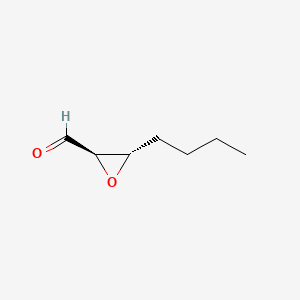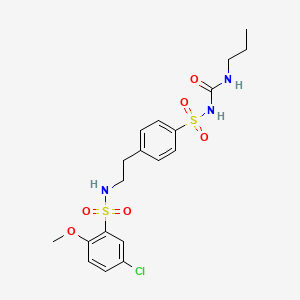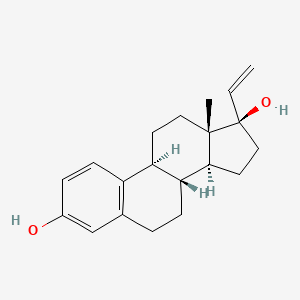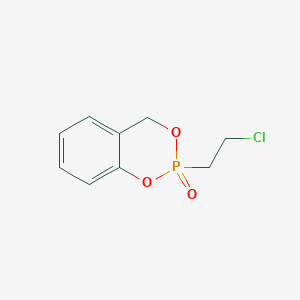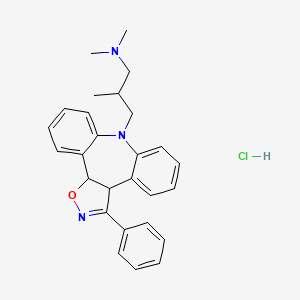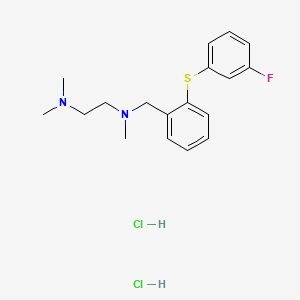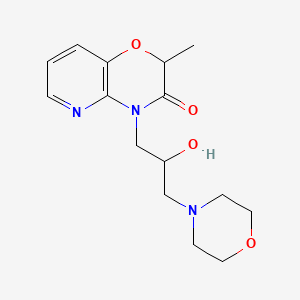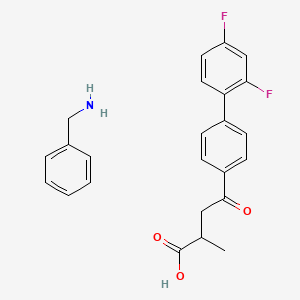
Benzenemethanamine, (+-)-2',4'-difluoro-alpha-methyl-gamma-oxo(1,1'-biphenyl)-4-butanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenemethanamine, (±)-2’,4’-difluoro-alpha-methyl-gamma-oxo(1,1’-biphenyl)-4-butanoate is a complex organic compound that features a biphenyl core structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzenemethanamine, (±)-2’,4’-difluoro-alpha-methyl-gamma-oxo(1,1’-biphenyl)-4-butanoate typically involves multiple steps, including the formation of the biphenyl core and subsequent functionalization. One common method involves the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds between aryl halides and boronic acids under mild conditions . This reaction is catalyzed by palladium and often employs bases such as potassium carbonate in an aqueous or organic solvent.
Industrial Production Methods
Industrial production of biphenyl derivatives, including Benzenemethanamine, (±)-2’,4’-difluoro-alpha-methyl-gamma-oxo(1,1’-biphenyl)-4-butanoate, often utilizes scalable methods such as the Wurtz-Fittig reaction and Ullmann coupling . These methods are preferred for their efficiency and ability to produce large quantities of the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
Benzenemethanamine, (±)-2’,4’-difluoro-alpha-methyl-gamma-oxo(1,1’-biphenyl)-4-butanoate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst such as iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
Benzenemethanamine, (±)-2’,4’-difluoro-alpha-methyl-gamma-oxo(1,1’-biphenyl)-4-butanoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific molecular targets.
Industry: Utilized in the production of advanced materials, such as liquid crystals and polymers.
Mécanisme D'action
The mechanism of action of Benzenemethanamine, (±)-2’,4’-difluoro-alpha-methyl-gamma-oxo(1,1’-biphenyl)-4-butanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Biphenyl: A simpler compound with a similar core structure but lacking the additional functional groups.
Diphenylmethane: Another related compound with two phenyl groups attached to a central carbon atom.
Fluorobiphenyls: Compounds with fluorine substituents on the biphenyl core, similar to the difluoro groups in the target compound.
Uniqueness
Benzenemethanamine, (±)-2’,4’-difluoro-alpha-methyl-gamma-oxo(1,1’-biphenyl)-4-butanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
161692-96-2 |
|---|---|
Formule moléculaire |
C24H23F2NO3 |
Poids moléculaire |
411.4 g/mol |
Nom IUPAC |
4-[4-(2,4-difluorophenyl)phenyl]-2-methyl-4-oxobutanoic acid;phenylmethanamine |
InChI |
InChI=1S/C17H14F2O3.C7H9N/c1-10(17(21)22)8-16(20)12-4-2-11(3-5-12)14-7-6-13(18)9-15(14)19;8-6-7-4-2-1-3-5-7/h2-7,9-10H,8H2,1H3,(H,21,22);1-5H,6,8H2 |
Clé InChI |
MTGYJJWHIOMQQF-UHFFFAOYSA-N |
SMILES canonique |
CC(CC(=O)C1=CC=C(C=C1)C2=C(C=C(C=C2)F)F)C(=O)O.C1=CC=C(C=C1)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



